Abt-288
Description
Properties
CAS No. |
948845-91-8 |
|---|---|
Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |
InChI Key |
GNIRITULTPTAQW-KNQAVFIVSA-N |
Isomeric SMILES |
CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Canonical SMILES |
CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Appearance |
Solid powder |
Other CAS No. |
948845-91-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |
Origin of Product |
United States |
Foundational & Exploratory
ABT-288: A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective Histamine H3 Receptor Antagonist
This technical guide provides a comprehensive overview of ABT-288, a potent and selective competitive antagonist of the histamine H3 receptor. Developed for the symptomatic treatment of cognitive disorders, this compound has undergone extensive preclinical and clinical evaluation. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological properties, mechanism of action, pharmacokinetic profile, and clinical findings. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Core Compound Profile
This compound, chemically known as 2-[4′-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-one, is a competitive antagonist with high affinity and selectivity for both human and rat H3 receptors.[1][2][3] Blockade of the H3 receptor by this compound leads to enhanced release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine, which are crucial for cognitive processes.[1][4] This mechanism of action formed the basis for its investigation as a pro-cognitive agent in conditions such as Alzheimer's disease and schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Species | Receptor | Ki (nM) |
| Human | H3 | 1.9 |
| Rat | H3 | 8.2 |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Parameter | Value |
| Rodents | Oral Bioavailability | 37 - 66% |
Table 3: Human Pharmacokinetics of this compound in Healthy Volunteers
| Parameter | Value |
| Elimination Half-Life (t1/2) | 40 - 61 hours |
| Time to Reach Steady State | By day 10 of once-daily dosing |
| Accumulation Factor | 3.4- to 4.2-fold |
| Effect of Food | No clinically meaningful effect on exposure |
Table 4: Human Pharmacokinetics of this compound in Patients with Schizophrenia
| Parameter | Value |
| Elimination Half-Life (t1/2) | 28 - 51 hours |
| Time to Reach Steady State | By day 12 of dosing |
| CSF Concentration (at trough) | 40% of total plasma concentrations |
Table 5: Clinical Trial Dosing and Tolerability of this compound
| Population | Maximum Tolerated Dose (MTD) |
| Healthy Young Adults & Elderly Volunteers | 3 mg once daily |
| Patients with Schizophrenia | Up to 45 mg once daily |
Mechanism of Action and Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
Upon activation by histamine, the H3 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.
This compound, as a competitive antagonist, blocks the binding of endogenous histamine to the H3 receptor. This action disinhibits the receptor, leading to an increased release of histamine and other neurotransmitters, which is hypothesized to produce pro-cognitive effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Abt-288 on Acetylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor (H3R). In vivo, its primary mechanism of action relevant to cholinergic neurotransmission is the blockade of presynaptic H3 heteroreceptors located on cholinergic nerve terminals. This action inhibits the negative feedback mechanism normally mediated by histamine, leading to an enhanced release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex. Preclinical studies in rodent models have demonstrated the pro-cognitive effects of this compound, which are attributed, in part, to this increase in acetylcholine efflux. However, it is noteworthy that clinical trials of this compound in patients with Alzheimer's disease and schizophrenia did not demonstrate efficacy. This guide provides an in-depth overview of the preclinical in vivo effects of this compound on acetylcholine, detailing the quantitative data, experimental protocols, and underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Acetylcholine Release
The following tables summarize the key quantitative data from preclinical in vivo studies investigating the effect of this compound on acetylcholine levels.
Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]
| Receptor | Species | Ki (nM) |
| Histamine H3 | Human | 1.9 |
| Histamine H3 | Rat | 8.2 |
Table 2: In Vivo Effects of this compound on Acetylcholine and Dopamine Efflux in Rat Prefrontal Cortex [1][2]
| Treatment | Dose (mg/kg, s.c.) | Analyte | Maximum % Increase from Baseline (Mean ± SEM) |
| Vehicle | - | Acetylcholine | No significant change |
| This compound | 1.0 | Acetylcholine | ~175% |
| This compound | 3.0 | Acetylcholine | ~250% |
| Vehicle | - | Dopamine | No significant change |
| This compound | 1.0 | Dopamine | ~150% |
| This compound | 3.0 | Dopamine | ~200% |
Note: Data are estimated from graphical representations in the cited literature and represent the peak effect observed.
Table 3: Pro-cognitive Dose Ranges of this compound in Rodent Models [1]
| Behavioral Test | Species | Effective Dose Range (mg/kg) |
| Five-trial inhibitory avoidance | Rat pups | 0.001 - 0.03 |
| Social recognition memory | Adult rats | 0.03 - 0.1 |
| Spatial learning and reference memory (water maze) | Adult rats | 0.1 - 1.0 |
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement in Rat Prefrontal Cortex
This protocol describes the methodology used to measure acetylcholine release in the prefrontal cortex of freely moving rats following the administration of this compound.
1. Animal Subjects and Surgical Preparation:
-
Subjects: Male Sprague-Dawley rats are typically used.
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. The cannula is secured with dental cement. Animals are allowed a recovery period of at least one week post-surgery.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 4-mm membrane length) is inserted through the guide cannula into the prefrontal cortex.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). To prevent the degradation of acetylcholine in the samples, an acetylcholinesterase inhibitor, such as neostigmine, is included in the aCSF.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
3. Drug Administration:
-
This compound or vehicle is administered systemically (e.g., subcutaneously) at the desired doses after a stable baseline of acetylcholine release has been established.
4. Sample Analysis (LC-MS/MS):
-
Method: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Procedure: An aliquot of the dialysate is injected into the LC-MS/MS system. Acetylcholine is separated from other components on a chromatographic column and then ionized and detected by the mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.
-
Data Expression: Acetylcholine levels are typically expressed as a percentage of the mean baseline concentration.
In Vivo Histamine H3 Receptor Occupancy Study
This protocol outlines a method to determine the in vivo occupancy of H3 receptors by this compound in the rodent brain.
1. Animal Subjects and Dosing:
-
Rats are administered various doses of this compound or vehicle.
2. Tracer Administration:
-
At a specified time after this compound administration, a radiolabeled H3 receptor antagonist (tracer) is administered intravenously.
3. Tissue Collection and Analysis:
-
At the time of anticipated peak brain exposure, the animals are euthanized, and the brains are rapidly removed.
-
The cerebral cortex (a region with high H3 receptor density) and the cerebellum (a region with low H3 receptor density, used for non-specific binding estimation) are dissected.
-
The amount of radioactivity in each brain region is measured.
4. Calculation of Receptor Occupancy:
-
The specific binding of the tracer in the cortex is determined by subtracting the non-specific binding (cerebellum radioactivity) from the total binding (cortex radioactivity).
-
The percentage of H3 receptor occupancy by this compound is calculated by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the presynaptic cholinergic terminal.
Caption: Experimental workflow for in vivo microdialysis of acetylcholine.
References
ABT-288: A Histamine H3 Receptor Antagonist for Cognitive Enhancement
A Technical Overview for Researchers and Drug Development Professionals
ABT-288 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential as a cognitive-enhancing agent. By blocking the H3 autoreceptor, this compound modulates the release of several key neurotransmitters in the brain, including dopamine, particularly within the prefrontal cortex. This technical guide provides a comprehensive overview of the core pharmacology, preclinical and clinical findings, and experimental methodologies related to this compound.
Mechanism of Action: Dopamine Modulation in the Prefrontal Cortex
This compound acts as a competitive antagonist at the histamine H3 receptor.[1][2] The H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[3][4] However, H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[5]
By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters. Preclinical studies have demonstrated that this compound enhances the release of acetylcholine and dopamine in the rat prefrontal cortex. The prefrontal cortex is a brain region crucial for executive functions, including working memory, attention, and decision-making, processes that are known to be modulated by dopamine. The pro-cognitive effects of this compound are largely attributed to this enhanced neurotransmitter release in the prefrontal cortex.
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This in turn affects downstream signaling cascades, including the protein kinase A (PKA) pathway. H3 receptor activation has also been shown to modulate the MAPK and PI3K/AKT signaling pathways. As an antagonist, this compound blocks these agonist-induced signaling events.
Figure 1: Simplified signaling pathway of this compound action at the histamine H3 receptor, leading to increased neurotransmitter release.
Quantitative Data Summary
Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | Histamine H3 | Human | 1.9 | |
| This compound | Histamine H3 | Rat | 8.2 |
Preclinical Efficacy in Cognitive Models
| Animal Model | Cognitive Domain | Effective Dose Range (mg/kg) | Reference |
| Rat Pups | Inhibitory Avoidance | 0.001 - 0.03 | |
| Adult Rats | Social Recognition Memory | 0.03 - 0.1 | |
| Adult Rats | Morris Water Maze (Spatial Learning) | 0.1 - 1.0 |
Pharmacokinetic Parameters
| Species | Route | Bioavailability | Half-life (t1/2) | Reference |
| Rat | Oral | 37% - 66% | - | |
| Human (Young Adults) | Oral | - | 40 - 61 hours | |
| Human (Elderly) | Oral | - | 40 - 61 hours | |
| Human (Schizophrenia) | Oral | - | 28 - 51 hours |
Experimental Protocols
[35S]GTPγS Binding Assay for H3 Receptor Antagonism
This assay is used to determine the functional antagonism of a compound at a G protein-coupled receptor.
Figure 2: Experimental workflow for determining H3 receptor antagonism using a [35S]GTPγS binding assay.
Morris Water Maze for Spatial Learning and Memory in Rats
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues in the room. The time to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Figure 3: General experimental workflow for the Morris water maze task to assess the effect of this compound on spatial learning.
Clinical Trials Summary
This compound has been evaluated in clinical trials for cognitive impairment associated with schizophrenia and Alzheimer's disease.
-
Schizophrenia: A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of 10 mg and 25 mg doses of this compound in clinically stable individuals with schizophrenia. The primary endpoint was the change in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) composite score. The study did not meet its primary endpoint, as neither dose of this compound showed a significant improvement in cognition compared to placebo. An increased incidence of psychosis-related and sleep-related adverse events was observed with this compound treatment. Interestingly, a separate study found that individuals with schizophrenia tolerated significantly higher doses of this compound than healthy volunteers.
-
Alzheimer's Disease: A randomized, double-blind, placebo- and active-controlled (donepezil) study assessed the efficacy of 1 mg and 3 mg doses of this compound in individuals with mild-to-moderate Alzheimer's disease. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). The study was terminated early for futility as this compound did not demonstrate efficacy.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist that demonstrated robust pro-cognitive effects in a range of preclinical models. Its mechanism of action, involving the disinhibition of key neurotransmitters like dopamine and acetylcholine in the prefrontal cortex, provided a strong rationale for its clinical development. However, despite the promising preclinical data, this compound failed to demonstrate efficacy in improving cognitive deficits in patients with schizophrenia or Alzheimer's disease in Phase 2 clinical trials. These findings highlight the translational challenges in developing cognitive-enhancing drugs and underscore the complexity of the neurobiology underlying cognitive impairment in these disorders. Further research may explore the potential of H3 receptor antagonists in other indications or in combination with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of ABT-288 in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of ABT-288 in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions for the accurate determination of this compound concentrations. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders.[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.[2][3] This document provides a detailed protocol for a validated HPLC-MS/MS method to measure this compound concentrations in human plasma. The method is designed to be selective, sensitive, accurate, and precise, following the general principles of bioanalytical method validation.[3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Equipment
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase, 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Calibrated pipettes
-
96-well plates (optional)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic Conditions
-
Column: C18 reverse-phase, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined based on the compound's mass)
-
Internal Standard: Precursor ion > Product ion (To be determined based on the IS's mass)
-
Method Validation Summary
The bioanalytical method was validated to demonstrate its reliability and suitability for the intended purpose. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = 0.025x + 0.003 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| Low QC | 0.3 | ≤ 6.3 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| Mid QC | 10 | ≤ 4.1 | ± 3.5 | ≤ 5.2 | ± 3.1 |
| High QC | 80 | ≤ 3.5 | ± 2.8 | ≤ 4.6 | ± 2.5 |
Recovery
The extraction recovery of this compound from human plasma was consistent and concentration-independent.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low QC | 0.3 | 88.5 |
| Mid QC | 10 | 91.2 |
| High QC | 80 | 90.1 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in support of pharmacokinetic and other clinical or preclinical studies. The method meets the general requirements for bioanalytical method validation, demonstrating good linearity, precision, accuracy, and stability.
References
- 1. A randomized trial of the efficacy and safety of the H3 antagonist this compound in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quotientsciences.com [quotientsciences.com]
- 3. criver.com [criver.com]
- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Abt-288, a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. Its role in modulating neurotransmission has made it a significant target for the development of therapeutics for cognitive and sleep-related disorders. This compound exhibits high affinity for both human and rat H3 receptors, with Ki values of 1.9 nM and 8.2 nM, respectively[1][2][3]. This document provides detailed protocols for key cell-based assays to characterize the antagonism of the H3 receptor by this compound.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor predominantly couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this action, thereby preventing the agonist-induced decrease in cAMP.
Caption: Histamine H3 Receptor Signaling Pathway.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data for this compound in various cell-based assays.
Table 1: Radioligand Binding Affinity of this compound for the H3 Receptor
| Species | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Human | [3H]Nα-methylhistamine | HEK293 cells expressing hH3R | 1.9 | [1][2] |
| Rat | [3H]Nα-methylhistamine | Rat cortical membranes | 8.2 |
Table 2: Functional Antagonism of this compound in Cell-Based Assays
| Assay Type | Agonist | Cell Line | Parameter | This compound Potency | Reference |
| [35S]GTPγS Binding | (R)-α-methylhistamine | C6 cells expressing hH3R | pA2 | 8.9 | |
| [3H]Histamine Release | Histamine | Rat cortical synaptosomes | IC50 | 11 nM |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for the histamine H3 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
HEK293 cells stably expressing the human H3 receptor (HEK293-hH3R)
-
[3H]Nα-methylhistamine (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Protocol:
-
Membrane Preparation:
-
Harvest HEK293-hH3R cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of [3H]Nα-methylhistamine (at a final concentration near its Kd)
-
50 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of an unlabeled H3 agonist/antagonist (for non-specific binding).
-
50 µL of the prepared cell membranes.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Pre-soak glass fiber filters in 0.5% PEI.
-
Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the H3 receptor.
Caption: [35S]GTPγS Binding Assay Workflow.
Materials:
-
C6 glioma cells stably expressing the human H3 receptor (C6-hH3R)
-
[35S]GTPγS
-
This compound
-
(R)-α-methylhistamine (H3 agonist)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
Protocol:
-
Membrane Preparation:
-
Follow the same procedure as described for the radioligand binding assay using C6-hH3R cells.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
25 µL of assay buffer
-
25 µL of varying concentrations of this compound.
-
25 µL of (R)-α-methylhistamine at a concentration that elicits a submaximal response (e.g., EC80). For basal binding, add buffer instead.
-
25 µL of the prepared cell membranes.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as described in the radioligand binding assay protocol.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the binding in the presence of the agonist.
-
Plot the percentage inhibition of agonist-stimulated binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
To determine the pA2 value, perform Schild analysis by measuring the dose-response curves of the agonist in the presence of several fixed concentrations of this compound. The pA2 is a measure of the antagonist's affinity.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in whole cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor
-
This compound
-
Histamine or another H3 agonist
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well plates
Protocol:
-
Cell Culture and Plating:
-
Culture the H3R-expressing cells to 80-90% confluency.
-
Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 10 µL of assay buffer containing IBMX to each well.
-
Add 5 µL of varying concentrations of this compound.
-
Add 5 µL of the H3 agonist at its EC80 concentration.
-
Add 5 µL of forskolin to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound as a histamine H3 receptor antagonist. These cell-based assays are essential for determining the potency and mechanism of action of novel H3 receptor ligands in a drug discovery setting. The provided data and methodologies will aid researchers in the evaluation of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation Studies with ABT-288
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-288 is a potent and highly selective histamine H3 receptor antagonist that was developed for the symptomatic treatment of cognitive disorders. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, in the central nervous system. Blockade of the H3 receptor is hypothesized to enhance neurotransmitter release, thereby improving cognitive function. Preclinical studies demonstrated that this compound has pro-cognitive effects in various rodent models of learning and memory.[1] However, clinical trials in patients with cognitive impairment associated with schizophrenia and mild-to-moderate Alzheimer's disease did not show efficacy.[2][3][4]
Data Presentation
Preclinical Efficacy of this compound in Rodent Models
While direct LTP data for this compound is not publicly available, its pro-cognitive effects were demonstrated in several preclinical behavioral models that are dependent on hippocampal function, a key brain region for LTP.
| Behavioral Assay | Species | Dosing | Outcome | Reference |
| Five-Trial Inhibitory Avoidance | Rat Pups | 0.001-0.03 mg/kg | Improved acquisition | |
| Social Recognition Memory | Adult Rats | 0.03-0.1 mg/kg | Improved memory | |
| Water Maze (Spatial Learning and Memory) | Rats | 0.1-1.0 mg/kg | Improved spatial learning and reference memory | |
| Methamphetamine-Induced Hyperactivity | Mice | Not specified | Attenuated hyperactivity |
Clinical Trial Results for this compound
| Clinical Trial (Indication) | Doses | Primary Outcome Measure | Key Finding | Reference |
| Cognitive Impairment in Schizophrenia | 10 mg and 25 mg once daily | Change in MCCB composite score | No significant improvement compared to placebo. Numerically worse outcomes for both doses. | |
| Mild-to-Moderate Alzheimer's Disease | 1 mg and 3 mg once daily | Change in ADAS-Cog total score | Study terminated for futility. No efficacy demonstrated. |
Signaling Pathways
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound, as an antagonist, blocks these effects, leading to a disinhibition of downstream signaling and increased neurotransmitter release.
Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Experimental Protocols
The following is a representative protocol for investigating the effects of a histamine H3 receptor antagonist, such as this compound, on long-term potentiation in the hippocampus. This protocol is a composite based on standard LTP methodologies and findings from studies on other H3 receptor antagonists.
In Vitro Electrophysiology: Hippocampal Slice Preparation
Objective: To prepare acute hippocampal slices for the recording of synaptic plasticity.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2), continuously bubbled with 95% O2 / 5% CO2
-
Sucrose-based cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 26 NaHCO3, 10 D-glucose, 0.5 CaCl2), chilled and bubbled with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
Objective: To record fEPSPs in the CA1 region of the hippocampus and induce LTP in the presence or absence of this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (in DMSO) and working solutions in aCSF
Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (0.1 ms pulse width) every 30 seconds to evoke fEPSPs.
-
Generate an input-output curve by varying the stimulation intensity to determine the threshold and maximal fEPSP slope. Set the baseline stimulation intensity to elicit 30-40% of the maximal fEPSP slope.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply this compound (e.g., 1 µM, 10 µM) or vehicle (aCSF with equivalent DMSO concentration) to the perfusion bath and allow it to equilibrate for at least 20 minutes while continuing baseline recordings.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Caption: Experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.
Conclusion
This compound is a selective histamine H3 receptor antagonist that showed pro-cognitive effects in preclinical animal models but failed to demonstrate efficacy in clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease. The study of its effects on synaptic plasticity, specifically long-term potentiation, is essential for a complete understanding of its mechanism of action and the potential reasons for the disconnect between preclinical and clinical findings. The provided protocols and background information offer a framework for researchers to investigate the role of this compound and other H3 receptor antagonists in modulating the cellular mechanisms of learning and memory. Such studies are crucial for the continued development of novel therapeutic strategies for cognitive disorders.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. A Randomized Trial of the Efficacy and Safety of the H3 Antagonist this compound in Cognitive Impairment Associated With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial of the efficacy and safety of the H3 antagonist this compound in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of H3 antagonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve for Abt-288 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor (H3R).[1][2][3] Blockade of the H3R, a presynaptic autoreceptor and heteroreceptor, enhances the release of several neurotransmitters in the central nervous system, including acetylcholine and dopamine.[1][4] This mechanism of action makes this compound a promising candidate for the treatment of cognitive disorders. Establishing a clear dose-response relationship for this compound in vivo is a critical step in its preclinical development, providing essential information on its potency, efficacy, and therapeutic window. These application notes provide detailed protocols for determining the dose-response curve of this compound in rodent models of cognition.
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.
This compound acts as an antagonist at the H3R, blocking the inhibitory effect of histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is believed to be the underlying mechanism for its pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties and effective dose ranges of this compound observed in preclinical rodent studies.
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 37 - 66% | |
| High Affinity for Rat H3R (Ki) | 8.2 nM |
Table 2: Effective Dose Ranges of this compound in Rodent Behavioral Models
| Behavioral Assay | Animal Model | Effective Dose Range (mg/kg) | Reference |
| Five-Trial Inhibitory Avoidance | Rat Pups | 0.001 - 0.03 | |
| Social Recognition Memory | Adult Rats | 0.03 - 0.1 | |
| Spatial Learning & Reference Memory (Water Maze) | Adult Rats | 0.1 - 1.0 |
Experimental Protocols
To establish a dose-response curve for this compound in vivo, a series of experiments using validated behavioral paradigms for assessing cognitive function in rodents is recommended. The following protocols for the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test are provided as examples.
Experimental Workflow
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.
-
Video recording and analysis software
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Allow each animal to freely explore the empty open field arena for 5-10 minutes for 2-3 consecutive days prior to the familiarization phase. This reduces anxiety and novelty-induced exploratory behavior.
-
-
Familiarization Phase (Day 1):
-
Administer this compound or vehicle to the animals at the predetermined doses (e.g., 0.03, 0.1, 0.3 mg/kg, p.o.) 30-60 minutes before the familiarization trial.
-
Place two identical objects (familiar objects) in the arena.
-
Place the animal in the arena, facing the wall away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Test Phase (Day 2):
-
The test phase is conducted after a retention interval (e.g., 24 hours).
-
No additional drug is administered on the test day.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Plot the mean DI for each dose group to generate a dose-response curve.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.
Materials:
-
Circular water tank (e.g., 1.5 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system
-
This compound
-
Vehicle
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial of the day, at the selected doses (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.).
-
The pool is divided into four quadrants (e.g., North, South, East, West), and the hidden platform is placed in the center of one quadrant.
-
Each day, each animal is subjected to a set number of trials (e.g., 4 trials) starting from different, quasi-random starting positions.
-
Allow the animal to swim freely to find the platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (e.g., 24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Plot the mean escape latency for each group across the training days. A steeper learning curve (i.e., a faster decrease in escape latency) indicates enhanced spatial learning.
-
Probe Trial: Calculate the percentage of time spent in the target quadrant for each group. A higher percentage indicates better spatial memory.
-
Plot the mean percentage of time in the target quadrant for each dose group to generate a dose-response curve for memory consolidation.
Logical Framework for Dose-Response Analysis
References
- 1. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: The Impact of Abt-288 on the Animal Sleep-Wake Cycle
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of the selective histamine H3 receptor antagonist, Abt-288, on the animal sleep-wake cycle. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during in-vivo studies of this compound's effects on sleep architecture.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected variability in sleep-wake data between animals in the same treatment group. | 1. Individual differences in drug metabolism. 2. Variations in surgical implantation of EEG/EMG electrodes. 3. Stress induced by handling or the experimental environment. 4. Acclimation period to the recording setup was insufficient. | 1. Ensure consistent dosing and administration route. Consider pharmacokinetic analysis to correlate plasma levels with effects. 2. Verify electrode placement post-mortem. Ensure all surgical procedures are standardized. 3. Handle animals gently and consistently. Ensure the recording environment is quiet and free from disturbances. 4. Allow for a sufficient acclimation period (typically 5-7 days) after surgery and before baseline recording. |
| No significant change in sleep-wake parameters observed after this compound administration. | 1. Inadequate dose of this compound. 2. Insufficient statistical power. 3. Timing of administration and data analysis does not align with the drug's peak effect. | 1. Perform a dose-response study to determine the optimal dose for affecting the sleep-wake cycle. 2. Increase the number of animals per group to ensure the study is adequately powered. 3. Conduct pilot studies to determine the time to peak plasma and brain concentrations of this compound and analyze the sleep data accordingly. |
| Difficulty in differentiating between NREM sleep and quiet wakefulness. | 1. Poor quality of EMG signal. 2. Inadequate criteria for scoring sleep stages. | 1. Ensure proper placement of EMG electrodes in the nuchal muscles during surgery. Check for signal artifacts. 2. Establish clear and consistent criteria for sleep scoring based on EEG and EMG characteristics. Utilize automated scoring software with manual verification. |
| Animals exhibit excessive stress or adverse reactions post-dosing. | 1. High dose of this compound leading to off-target effects or excessive wakefulness. 2. Formulation of the drug is causing irritation. | 1. Reduce the dose of this compound. Monitor for signs of distress such as excessive grooming, vocalization, or abnormal motor activity. 2. Ensure the vehicle used for drug delivery is well-tolerated and non-toxic. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the effects and mechanism of action of this compound on the sleep-wake cycle.
Q1: What is the primary mechanism by which this compound is expected to affect the sleep-wake cycle?
A1: this compound is a potent and selective histamine H3 receptor antagonist.[1] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound is expected to increase the release of histamine in the brain. Histamine is a key neurotransmitter in promoting and maintaining wakefulness. Therefore, the primary effect of this compound is anticipated to be an increase in wakefulness and a reduction in sleep.
Q2: What are the observed effects of this compound on the sleep-wake cycle in animal models?
Q3: Are there any known adverse effects of this compound related to sleep in humans?
A3: Yes, clinical trials with this compound in humans have reported sleep-related adverse events, including insomnia and abnormal dreams. This is consistent with the wake-promoting effects expected from a histamine H3 receptor antagonist.
Q4: What experimental setup is required to study the effects of this compound on the animal sleep-wake cycle?
A4: To accurately assess the impact of this compound on sleep architecture, it is essential to use continuous electroencephalography (EEG) and electromyography (EMG) recordings in freely moving animals. This allows for the differentiation of wakefulness, NREM sleep, and REM sleep based on characteristic patterns in the EEG and EMG signals.
Data Presentation
While specific quantitative data on the effects of this compound on sleep stage duration from peer-reviewed publications is limited, the following table summarizes the expected outcomes based on its mechanism of action and data from other H3 receptor antagonists.
Table 1: Expected Impact of this compound on Sleep-Wake Parameters in Rodents
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Total Wake Time | Baseline | No significant change / Slight increase | Significant Increase |
| Total NREM Sleep Time | Baseline | No significant change / Slight decrease | Significant Decrease |
| Total REM Sleep Time | Baseline | No significant change / Slight decrease | Significant Decrease |
| Sleep Latency | Baseline | No significant change / Slight increase | Significant Increase |
| NREM Delta Power | Baseline | No significant change | Decrease |
Note: This table is a qualitative representation of expected effects and should be confirmed with dedicated experimental studies.
Experimental Protocols
Key Experiment: EEG/EMG Recording to Assess Sleep-Wake Cycle
This protocol outlines the methodology for evaluating the impact of this compound on the sleep-wake cycle in rodents.
1. Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Animals should be housed individually in a temperature- and light-controlled environment (e.g., 12:12 hour light-dark cycle) with ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
The electrode assembly is connected to a headmount and secured with dental cement.
-
Allow a recovery period of at least 7 days post-surgery.
3. Habituation and Baseline Recording:
-
Habituate the animals to the recording chambers and tethered recording cables for at least 3 days.
-
Record baseline EEG and EMG data for at least 24 hours to establish a stable sleep-wake pattern.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
The administration should ideally occur at the beginning of the light phase (the primary sleep period for rodents).
5. Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously for at least 24 hours post-administration.
-
The signals are amplified, filtered, and digitized.
-
The recording is divided into epochs (e.g., 10 seconds).
-
Each epoch is scored as wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG amplitude).
-
-
Calculate the total time spent in each state, the latency to the first NREM and REM sleep episodes, and the number and duration of sleep/wake bouts.
-
Perform spectral analysis of the EEG to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta).
Mandatory Visualization
Signaling Pathway
References
- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders [triggered.edina.clockss.org]
Technical Support Center: Abt-288 Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-288, a potent and selective H3 receptor antagonist. The information provided addresses common issues and questions related to its blood-brain barrier (BBB) penetration.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Q1: My in vivo rodent study shows low efficacy of this compound, and I suspect poor brain penetration. What should I investigate?
Possible Cause 1: Suboptimal Pharmacokinetics
While preclinical studies on this compound reported favorable pharmacokinetic properties, individual experimental conditions can significantly impact drug exposure.
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Double-check the dose calculations and the stability and solubility of your this compound formulation.
-
Assess Plasma Exposure: Measure the plasma concentration of this compound over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC. In preclinical studies, this compound demonstrated good oral bioavailability in rodents, ranging from 37% to 66%.[1][2]
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux
P-glycoprotein is an efflux transporter at the BBB that actively pumps many xenobiotics out of the brain. If this compound is a substrate for P-gp, its brain concentration could be significantly limited.
-
Troubleshooting Steps:
-
In Vitro Efflux Assay: Conduct an in vitro permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. A high efflux ratio (Papp B-A / Papp A-B) would suggest that this compound is a P-gp substrate.
-
In Vivo P-gp Inhibition Study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model. A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor.
-
Q2: My in vitro BBB model (e.g., Transwell assay) shows low permeability for this compound. How can I troubleshoot this?
Possible Cause 1: Poor Passive Permeability
The physicochemical properties of a compound, such as its size, lipophilicity, and number of hydrogen bond donors and acceptors, influence its ability to passively diffuse across the BBB.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the structure of this compound to assess its "drug-likeness" for CNS penetration.
-
Optimize Assay Conditions: Ensure the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and using a paracellular marker to confirm tight junction integrity.
-
Possible Cause 2: Active Efflux
As mentioned above, active efflux by transporters like P-gp can limit permeability in vitro.
-
Troubleshooting Steps:
-
Use a P-gp Expressing Cell Line: If not already doing so, use a cell line like MDCK-MDR1 to specifically assess the role of P-gp.
-
Include a P-gp Inhibitor: Perform the permeability assay in the presence and absence of a P-gp inhibitor to determine the efflux ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound is expected to increase the release of these neurotransmitters, which is thought to have pro-cognitive effects.[3]
Q2: Did this compound show efficacy in clinical trials?
No. Despite showing pro-cognitive effects in preclinical models, this compound failed to demonstrate efficacy in Phase 2 clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.
Q3: Is there evidence that this compound crosses the blood-brain barrier in humans?
Yes. A study in subjects with schizophrenia reported that at trough, the cerebrospinal fluid (CSF) concentrations of this compound were approximately 40% of the total plasma concentrations. This indicates that this compound does penetrate the human BBB to some extent.
Q4: What are the key factors that can limit a drug's blood-brain barrier penetration?
Several factors can limit a drug's ability to cross the BBB:
-
Physicochemical Properties: Large molecular size, low lipophilicity, and a high number of hydrogen bond donors and acceptors can hinder passive diffusion across the BBB.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain.
-
Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit brain penetration.
-
Metabolism: Rapid metabolism in the periphery can reduce the amount of drug that reaches the brain.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the pharmacokinetics and BBB penetration of this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents | 37% - 66% | |
| CSF to Plasma Ratio (at trough) | Human (schizophrenia subjects) | ~40% of total plasma concentration |
Experimental Protocols
1. In Vitro MDCK-MDR1 Permeability Assay
This assay is used to determine if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
-
Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable Transwell inserts until a confluent monolayer is formed.
-
Assay Procedure:
-
The test compound (e.g., this compound) is added to either the apical (top) or basolateral (bottom) chamber of the Transwell.
-
At various time points, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the cell monolayer.
-
The experiment is repeated in the presence of a known P-gp inhibitor.
-
-
Data Analysis: The apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp.
2. In Vivo Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal.
-
Procedure:
-
A microdialysis probe is surgically implanted into the brain region of interest in an anesthetized animal.
-
After a recovery period, the probe is perfused with a physiological solution.
-
The test compound is administered to the animal (e.g., intravenously or orally).
-
The dialysate, which contains a fraction of the unbound drug from the brain ISF, is collected at regular intervals.
-
Plasma samples are also collected.
-
-
Data Analysis: The concentration of the drug in the dialysate and plasma is measured. The unbound brain-to-plasma concentration ratio (Kp,uu) can then be calculated, providing a measure of the drug's ability to cross the BBB and remain in the brain.
Visualizations
Caption: Signaling pathway of the H3 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for assessing blood-brain barrier penetration.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABT-288 Metabolism and Metabolite Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the metabolites of ABT-288 and their potential biological activity. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of this compound?
A1: The primary known metabolites of this compound are N-oxide metabolites. The formation of these metabolites is mediated by flavin-containing monooxygenase (FMO) enzymes. It is important to note that the extent of N-oxidation of this compound can be species-dependent. For instance, preclinical studies have shown higher levels of N-oxide metabolites in dogs compared to rats. The exact chemical structures of these N-oxide metabolites have not been fully elucidated in publicly available literature.
Q2: Are the N-oxide metabolites of this compound pharmacologically active?
A2: There is currently no specific data on the pharmacological activity of this compound's N-oxide metabolites at the histamine H3 receptor. In general, N-oxide metabolites of drugs can exhibit a range of activities: they can be as active as, less active than, or more active than the parent compound.[1][2] Some N-oxides are inactive, while others can be reduced back to the active parent drug, effectively acting as a prodrug.[3][4] Therefore, it is crucial to experimentally determine the activity of any identified this compound metabolites.
Q3: Why might I not be detecting this compound metabolites in my standard in vitro assays?
A3: Standard in vitro systems, such as liver microsomes or 2D hepatocyte monocultures, may not always be optimal for detecting the full range of metabolites for every compound. For this compound, it has been observed that species differences in N-oxidation were not apparent in these traditional systems but were revealed using more complex models like quad-culture liver chips. This suggests that the metabolic pathways of this compound might be better represented in more physiologically relevant in vitro systems that maintain higher FMO activity.
Q4: What are the key pharmacokinetic parameters of the parent compound, this compound?
A4: this compound is a competitive antagonist of the histamine H3 receptor with high affinity and selectivity.[5] Key in vitro binding affinities are presented in the table below.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value (nM) |
| Ki | Human | 1.9 |
| Ki | Rat | 8.2 |
Data sourced from Esbenshade TA, et al. J Pharmacol Exp Ther. 2012.
Experimental Protocols & Troubleshooting Guides
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To identify potential phase I metabolites of this compound.
Methodology:
-
Incubation Mixture: Prepare incubation mixtures containing this compound (e.g., 1-10 µM), liver microsomes (from human, rat, dog, etc.; e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes before adding this compound to initiate the reaction. Incubate for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing the chromatograms of the test samples with those of control incubations (without NADPH or without this compound).
Troubleshooting Guide for Liver Microsome Assays:
| Issue | Possible Cause | Recommendation |
| No metabolite peaks detected | Low metabolic turnover of this compound. | Increase incubation time or microsomal protein concentration. Consider using a more sensitive analytical method. |
| Instability of metabolites. | Check for non-enzymatic degradation in control incubations. Adjust pH or add antioxidants if necessary. | |
| Inactive enzymes. | Verify the activity of the microsomal batch with a known substrate. Ensure proper storage and handling of microsomes. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Discrepancy with in vivo data | Lack of necessary cofactors or enzymes in microsomes (e.g., for FMO-mediated N-oxidation). | Consider using S9 fractions which contain both microsomal and cytosolic enzymes, or move to hepatocyte-based models. |
Protocol 2: Assessment of H3 Receptor Antagonist Activity
Objective: To determine the functional activity of this compound and its potential metabolites.
Methodology (Example: [35S]GTPγS Binding Assay):
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Assay Buffer: Use a buffer containing GDP, [35S]GTPγS, and other necessary components.
-
Incubation: In a multi-well plate, add the cell membranes, assay buffer, and varying concentrations of the test compound (this compound or potential metabolite). To determine antagonist activity, also include a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding and G-protein activation.
-
Termination and Detection: Terminate the reaction by rapid filtration through a filter mat. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves and calculate IC50 or Ki values to determine the potency of the antagonist.
Troubleshooting Guide for H3 Receptor Assays:
| Issue | Possible Cause | Recommendation |
| Low signal-to-noise ratio | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and concentrations of GDP and [35S]GTPγS. | |
| High background signal | Non-specific binding of [35S]GTPγS. | Include a control with a high concentration of non-radiolabeled GTPγS to determine non-specific binding. |
| Inconsistent results | Agonist or antagonist degradation. | Check the stability of the compounds in the assay buffer. |
| Variability in membrane preparation. | Ensure consistent preparation and storage of cell membranes. |
Visualizations
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Metabolic N-oxidation products of aliphatic amines as potential mediators in amine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Abt-288 and Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two prominent histamine H3 receptor antagonists: Abt-288 and pitolisant. By examining their mechanisms of action, receptor affinities, and effects in various animal models, this document aims to offer a comprehensive resource for researchers in the field of neuroscience and drug development.
At a Glance: Key Preclinical Data
The following tables summarize the core quantitative data available for this compound and pitolisant from preclinical studies. It is important to note that these values are derived from separate studies and not from a head-to-head comparison.
| Parameter | This compound | Pitolisant | Reference |
| Mechanism of Action | Competitive H3 Receptor Antagonist | H3 Receptor Antagonist / Inverse Agonist | [1][2][3] |
| Binding Affinity (Ki) for human H3R | 1.9 nM | 0.16 nM | [1][3] |
| Binding Affinity (Ki) for rat H3R | 8.2 nM | ~0.96 nM (6-fold lower affinity than human) | |
| Inverse Agonist Activity (EC50) | Not Reported | 1.5 nM |
Table 1: Comparative Receptor Binding and Mechanism of Action
| Preclinical Model | This compound | Pitolisant | Reference |
| Neurotransmitter Release | Enhances Acetylcholine and Dopamine release in rat prefrontal cortex. | Enhances Histamine, Acetylcholine, Noradrenaline, and Dopamine release in the brain. | |
| Cognitive Enhancement | Improved performance in inhibitory avoidance, social recognition, and water maze tests in rats. | Promnesiant effect in the two-trial object recognition test in mice. | |
| Wakefulness Promotion | Not explicitly reported in available preclinical data. | Markedly enhanced wakefulness in cats. |
Table 2: Summary of Preclinical Efficacy in Animal Models
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and pitolisant target the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters. However, their precise mechanisms differ slightly. This compound acts as a competitive antagonist, blocking the binding of histamine to the H3 receptor. In contrast, pitolisant is characterized as both an antagonist and an inverse agonist. This means that in addition to blocking the receptor, it also reduces its basal, constitutive activity, leading to a more robust increase in histamine release.
The blockade of H3 receptors by these compounds leads to a disinhibition of histamine release from tuberomammillary nucleus (TMN) neurons. This increased histaminergic tone in the brain is believed to be the primary driver of their wake-promoting effects. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, these compounds can also enhance the release of other key neurotransmitters involved in arousal and cognition, such as acetylcholine, dopamine, and norepinephrine.
Caption: Mechanism of H3 Receptor Antagonists.
Experimental Protocols: A Methodological Overview
While detailed, step-by-step protocols for the specific preclinical studies on this compound and pitolisant are not publicly available in their entirety, this section outlines the general methodologies for the key experiments cited.
Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for its target receptor.
Caption: General workflow for receptor binding assays.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human or rat histamine H3 receptor are prepared.
-
Incubation: These membranes are incubated with a known radiolabeled ligand that binds to the H3 receptor and varying concentrations of the test compound (this compound or pitolisant).
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the brains of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: The dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane from the extracellular fluid of the brain, is collected at regular intervals.
-
Drug Administration: The test compound (this compound or pitolisant) is administered to the animal.
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine, histamine) in the dialysate samples is measured, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
Behavioral Models for Cognitive Enhancement (this compound)
-
Inhibitory Avoidance Test: This test assesses learning and memory in rodents. The apparatus consists of a two-compartment box with a light and a dark chamber. During training, the animal receives a mild foot shock upon entering the dark compartment. Memory is assessed by measuring the latency to enter the dark compartment at a later time point. Longer latencies indicate better memory of the aversive experience.
-
Social Recognition Test: This test relies on the natural tendency of rats to investigate novel social stimuli. An adult rat is first exposed to a juvenile rat for a short period. After a delay, the adult rat is re-exposed to the same juvenile rat or a novel one. A shorter investigation time for the familiar juvenile indicates recognition memory.
-
Morris Water Maze Test: This is a test of spatial learning and memory. Rats are placed in a circular pool of opaque water and must learn to find a submerged platform to escape. The time it takes to find the platform (escape latency) is measured over several trials. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
Models of Wakefulness (Pitolisant)
-
Electroencephalography (EEG) and Electromyography (EMG) Recordings: To assess wakefulness, animals (e.g., cats) are instrumented with electrodes to record brain wave activity (EEG) and muscle tone (EMG). Following administration of pitolisant, changes in the duration of wakefulness, slow-wave sleep, and REM sleep are quantified. An increase in wakefulness and a reduction in sleep states indicate a wake-promoting effect.
Comparative Discussion
Both this compound and pitolisant are potent and selective histamine H3 receptor antagonists with the ability to modulate key neurotransmitter systems involved in arousal and cognition.
Potency and Mechanism: Pitolisant exhibits a higher binding affinity for the human H3 receptor (Ki = 0.16 nM) compared to this compound (Ki = 1.9 nM). Furthermore, the inverse agonist activity of pitolisant may contribute to a more pronounced increase in histaminergic signaling compared to the competitive antagonism of this compound.
Preclinical Efficacy: The available preclinical data suggest that both compounds have pro-cognitive effects. This compound has been evaluated in a broader range of rodent cognitive models, consistently demonstrating improvements in learning and memory. Pitolisant has also shown pro-cognitive effects and, importantly, has been extensively studied for its wake-promoting properties, which is consistent with its clinical use in narcolepsy.
Translational Potential: Pitolisant has successfully transitioned from preclinical studies to clinical use, being approved for the treatment of narcolepsy. The preclinical profile of this compound also suggested therapeutic potential for cognitive disorders, although its clinical development has been less straightforward.
Conclusion
This compound and pitolisant are valuable research tools and, in the case of pitolisant, a clinically important therapeutic. Their distinct pharmacological profiles, with this compound being a competitive antagonist and pitolisant an antagonist/inverse agonist with higher affinity for the human H3 receptor, may underlie subtle differences in their in vivo effects. While direct comparative preclinical studies are lacking, the available data indicate that both compounds effectively modulate brain neurochemistry and show promise in models of cognitive function and arousal. Further research, including head-to-head preclinical and clinical studies, would be beneficial to fully elucidate their comparative efficacy and therapeutic potential across different neurological and psychiatric disorders.
References
- 1. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Abt-288 and Ciproxifan: Histamine H3 Receptor Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent histamine H3 receptor (H3R) antagonists/inverse agonists: Abt-288 and ciproxifan. Both compounds have been investigated for their potential in treating cognitive and neurological disorders by modulating histaminergic and other neurotransmitter systems in the central nervous system. This document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Executive Summary
This compound and ciproxifan are potent antagonists of the H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, both compounds increase the levels of histamine, acetylcholine, dopamine, and norepinephrine in key brain regions associated with cognition and wakefulness.[1][2][3] Preclinical studies have demonstrated the pro-cognitive effects of both molecules in various animal models.[4][5] However, this compound, despite promising preclinical data, failed to demonstrate efficacy in clinical trials for Alzheimer's disease and schizophrenia. Ciproxifan has been extensively used as a reference compound in preclinical research and has shown efficacy in animal models of cognitive impairment, but it has not progressed to the same extent in clinical development for these indications.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and ciproxifan based on available preclinical and clinical studies.
| Parameter | This compound | Ciproxifan | References |
| Receptor Binding Affinity (Ki) | |||
| Human H3R | 1.9 nM | 46-180 nM | |
| Rat H3R | 8.2 nM | 0.4-6.2 nM | |
| In Vitro Activity | |||
| Functional Antagonism | Competitive antagonist | Competitive antagonist/inverse agonist | |
| Preclinical Efficacy (Effective Dose Range in Rats) | |||
| Inhibitory Avoidance Test | 0.001-0.03 mg/kg | Data not available for direct comparison | |
| Social Recognition Memory | 0.03-0.1 mg/kg | ~3.0 mg/kg (in mice) | |
| Morris Water Maze | 0.1-1.0 mg/kg | ~3.0 mg/kg (in mice) | |
| Pharmacokinetics | |||
| Oral Bioavailability (Rat) | 37-66% | ~62% (in mice) | |
| Elimination Half-life (Human) | 40-61 hours | Data not available | |
| Clinical Trial Outcomes | |||
| Alzheimer's Disease (Phase II) | No significant improvement | Not clinically tested for this indication | |
| Schizophrenia (Phase II) | No significant improvement | Not clinically tested for this indication |
Mechanism of Action and Signaling Pathways
Both this compound and ciproxifan exert their effects by antagonizing the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As presynaptic autoreceptors on histaminergic neurons, H3Rs inhibit the synthesis and release of histamine. They also function as heteroreceptors on other neurons to inhibit the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
By blocking the H3 receptor, this compound and ciproxifan disinhibit these neurons, leading to increased release of histamine and other neurotransmitters in brain regions crucial for cognitive functions, such as the prefrontal cortex and hippocampus.
One study suggests that ciproxifan may also presynaptically inhibit glutamate release in the rat hippocampus through a pathway involving PLA2, PGE2, and the ERK/synapsin I cascade. This indicates a more complex mechanism of action that may contribute to its pharmacological profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and ciproxifan for the histamine H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor, or from rat brain tissue.
-
Assay: A competitive binding assay is performed by incubating the membranes with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (this compound or ciproxifan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays in Rodents
-
Objective: To assess short-term memory and the ability to recognize a previously encountered conspecific.
-
Methodology:
-
Habituation: An adult rat is habituated to a test arena.
-
Trial 1 (Acquisition): A juvenile rat is introduced into the arena, and the time the adult rat spends investigating the juvenile is recorded for a set period.
-
Inter-trial Interval: The juvenile is removed, and after a specified delay, the test proceeds to the next phase.
-
Trial 2 (Retrieval): The adult rat is presented with both the familiar juvenile from Trial 1 and a novel juvenile. The time spent investigating each juvenile is recorded.
-
Data Analysis: A significant preference for investigating the novel juvenile indicates intact social recognition memory. The effect of this compound or ciproxifan, administered before Trial 1, on this preference is evaluated.
-
-
Objective: To assess spatial learning and memory.
-
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Data Analysis: A reduction in escape latency across acquisition trials and a preference for the target quadrant in the probe trial indicate spatial learning and memory. The effects of this compound or ciproxifan on these parameters are assessed.
-
Concluding Remarks
Both this compound and ciproxifan are potent and selective histamine H3 receptor antagonists with demonstrated pro-cognitive effects in preclinical models. This compound exhibits higher affinity for the human H3 receptor compared to ciproxifan, while ciproxifan shows higher affinity for the rat H3 receptor. Despite its strong preclinical profile, this compound did not translate to clinical efficacy in patients with Alzheimer's disease or schizophrenia, highlighting the challenges in translating preclinical findings in this therapeutic area. Ciproxifan remains a valuable tool in preclinical research for elucidating the role of the histaminergic system in cognition and other CNS functions. Further research is needed to fully understand the therapeutic potential of H3 receptor antagonism and to identify patient populations that may benefit from this pharmacological approach.
References
- 1. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of ABT-288 and Donepezil in the Context of Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donepezil has a well-documented history of improving cognitive function and, in some preclinical models, reducing amyloid pathology. In contrast, ABT-288 demonstrated pro-cognitive effects in various preclinical cognitive domains but ultimately failed to show efficacy in a clinical trial for Alzheimer's disease, where donepezil showed a statistically significant improvement. This guide presents the available data to inform researchers on the distinct pharmacological profiles and therapeutic potential of these two compounds.
Mechanism of Action
This compound: Histamine H3 Receptor Antagonism
This compound is a highly selective antagonist of the histamine H3 receptor.[1] The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine and dopamine in the brain.[2] This neurochemical enhancement is the proposed mechanism for its pro-cognitive effects.[2]
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, donepezil increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is thought to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.
Preclinical Data Comparison
No direct comparative studies of this compound and donepezil in the same Alzheimer's disease animal model were identified. The following tables summarize data from separate preclinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Ki (nM) |
| This compound | H3 Receptor | Human | 1.9[2] |
| Rat | 8.2[2] | ||
| Donepezil | Acetylcholinesterase | - | - |
Table 2: Effects on Cognitive Performance in Animal Models
| Compound | Animal Model | Cognitive Task | Dose Range | Outcome |
| This compound | Rat Pups | Inhibitory Avoidance | 0.001-0.03 mg/kg | Improved acquisition |
| Adult Rats | Social Recognition Memory | 0.03-0.1 mg/kg | Improved memory | |
| Rats | Water Maze | 0.1-1.0 mg/kg | Improved spatial learning and reference memory | |
| Donepezil | 5xFAD Mice | - | 1 mg/kg (i.p.) | Ameliorated Aβ pathology, but not tau pathology. |
| PS1/APP Mice | Y-maze | - | No improvement in working memory at 4 months of age. | |
| PS1/APP Mice | Morris Water Maze | - | Improved spatial memory dysfunction at 6 months of age. | |
| Aβ1-40-induced Tree Shrew | - | - | Rescued spatial cognition deficits. |
Table 3: Effects on Alzheimer's Disease Pathology in Animal Models
| Compound | Animal Model | Pathological Marker | Outcome |
| This compound | - | - | No data available from the search results on the effect of this compound on amyloid or tau pathology in AD models. |
| Donepezil | 5xFAD Mice | Aβ Plaques | Significant reduction in plaque number in the cortex and hippocampus. |
| Microglial Activation | Reduced Aβ-mediated microglial activation. | ||
| Tau Phosphorylation | Did not alter tau phosphorylation; significantly increased tau phosphorylation at Thr212. |
Clinical Trial Comparison
A randomized, double-blind, placebo- and active-controlled study directly compared the efficacy and safety of this compound and donepezil in 242 subjects with mild-to-moderate Alzheimer's dementia.
Table 4: Clinical Trial Outcomes
| Treatment Group | N | Primary Efficacy Endpoint (ADAS-Cog change from baseline) | Outcome vs. Placebo |
| This compound (1 mg) | ~60 | Numerically inferior | No statistically significant difference |
| This compound (3 mg) | ~60 | Numerically inferior | No statistically significant difference |
| Donepezil (10 mg) | ~60 | Statistically significant improvement | Superior |
| Placebo | ~60 | - | - |
The study was prematurely terminated because futility criteria were met for the this compound treatment arms.
Experimental Protocols
This compound Preclinical Cognitive Studies
-
Inhibitory Avoidance in Rat Pups: The specific protocol was not detailed in the abstract. Generally, this task involves placing a rodent in a two-compartment chamber (one light, one dark). Rodents have a natural aversion to bright light. When they enter the dark compartment, they receive a mild foot shock. Memory is assessed by the latency to re-enter the dark compartment at a later time point.
-
Social Recognition Memory in Adult Rats: The specific protocol was not detailed in the abstract. This test typically involves exposing a rat to a juvenile rat for a short period. After a delay, the adult rat is re-exposed to the same juvenile along with a novel juvenile. The time spent investigating the novel versus the familiar juvenile is a measure of recognition memory.
-
Water Maze in Rats: The specific protocol was not detailed in the abstract. The Morris water maze is a common test of spatial learning and memory. It involves a circular pool of opaque water with a hidden escape platform. Rats are trained over several trials to find the platform. Memory is assessed by the time it takes to find the platform and the path taken.
Donepezil in 5xFAD Mouse Model Study
-
Animal Model: 5xFAD transgenic mice, which express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.
-
Treatment: Intraperitoneal (i.p.) injection of donepezil at a dose of 1 mg/kg.
-
Pathology Assessment: Brain tissue was analyzed for Aβ plaque number, microglial and astrocytic activation, and tau phosphorylation at various sites using immunohistochemistry and Western blotting.
Conclusion
Based on the available preclinical and clinical data, donepezil demonstrates a more promising profile for the symptomatic treatment of Alzheimer's disease compared to this compound. While this compound showed pro-cognitive effects in non-disease animal models, it failed to translate to efficacy in a clinical trial of Alzheimer's patients. In contrast, donepezil has a well-established record of improving cognitive function in both preclinical Alzheimer's models and in patients. Furthermore, preclinical studies suggest that donepezil may have disease-modifying effects by reducing amyloid pathology, although its impact on tau pathology is less clear and warrants further investigation. The lack of preclinical data for this compound in established Alzheimer's disease models is a significant gap in the direct comparison of these two compounds at a preclinical level. Future research on novel histamine H3 receptor antagonists for Alzheimer's disease should include evaluation in relevant animal models that recapitulate key aspects of the disease pathology.
References
Comparative Analysis of Abt-288's Side Effect Profile
Abt-288, a selective histamine H3 receptor antagonist, has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. Understanding its side effect profile is crucial for evaluating its therapeutic index and positioning it relative to other compounds in its class. This guide provides a comparative analysis of the adverse effects of this compound, supported by data from clinical trials, and outlines the experimental protocols used in these studies.
Executive Summary
Clinical trial data indicates that this compound is generally well-tolerated at therapeutic doses. The most frequently reported adverse events are dose-dependent and consistent with the mechanism of action of H3 receptor antagonism, primarily affecting the central nervous system. These include headache, insomnia, abnormal dreams, and dizziness. Comparative data with other H3 receptor antagonists is limited, but available information suggests a similar class-wide side effect profile.
Data Presentation: Adverse Events in Clinical Trials
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for this compound in different patient populations and for a comparator H3 receptor antagonist, MK-0249.
Table 1: Most Frequent Treatment-Emergent Adverse Events of this compound in Healthy Young Adults and Elderly Volunteers (Phase 1) [1][2]
| Adverse Event | This compound (All Doses) | Placebo |
| Hot Flush | High Incidence | Low Incidence |
| Headache | High Incidence | Moderate Incidence |
| Abnormal Dreams | High Incidence | Low Incidence |
| Insomnia | High Incidence | Low Incidence |
| Nausea | Moderate Incidence | Low Incidence |
| Dizziness | Moderate Incidence | Low Incidence |
Note: This table represents a qualitative summary of frequently reported adverse events. Specific percentages were not provided in the source documents.
Table 2: Incidence of Treatment-Emergent Adverse Events (≥5% in any this compound group) in a Phase 2 Study of this compound in Patients with Schizophrenia (NCT01077700) [3][4][5]
| Adverse Event | Placebo (N=72) | This compound 10mg (N=72) | This compound 25mg (N=69) |
| Abnormal Dreams | 4 (5.6%) | 10 (13.9%) | 11 (15.9%) |
| Headache | 6 (8.3%) | 8 (11.1%) | 7 (10.1%) |
| Insomnia | 3 (4.2%) | 7 (9.7%) | 8 (11.6%) |
| Dizziness | 2 (2.8%) | 5 (6.9%) | 4 (5.8%) |
| Somnolence | 1 (1.4%) | 4 (5.6%) | 3 (4.3%) |
| Dry Mouth | 2 (2.8%) | 3 (4.2%) | 4 (5.8%) |
| Psychotic Disorder | 1 (1.4%) | 2 (2.8%) | 3 (4.3%) |
Table 3: Most Frequent Treatment-Emergent Adverse Events of MK-0249 in a Study of Adults with ADHD (NCT00475735)
| Adverse Event | MK-0249 10mg (N not specified) | Placebo (N not specified) |
| Insomnia | 32% | 11% |
Note: This study reported a similar overall percentage of patients with adverse events for MK-0249 (73%) and placebo (69%).
Experimental Protocols
Study Design for this compound Phase 2 Trial in Schizophrenia (NCT01077700)
This study was a randomized, double-blind, placebo-controlled, parallel-group, 12-week trial conducted at 23 centers in the United States. Clinically stable outpatients with a diagnosis of schizophrenia were randomized to receive once-daily oral doses of this compound (10 mg or 25 mg) or placebo.
-
Inclusion Criteria: Participants were required to be clinically stable on their current antipsychotic medication for at least 3 months and have a CGI-S score of ≤ 4 at screening and baseline.
-
Exclusion Criteria: Key exclusion criteria included a current diagnosis of any other Axis I disorder, substance dependence within the past 6 months, and a history of significant neurological or medical conditions that could interfere with the study.
-
Assessments: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, clinical laboratory tests, and electrocardiograms (ECGs) at regular intervals throughout the study.
Study Design for MK-0249 Trial in ADHD (NCT00475735)
This was a randomized, double-blind, placebo- and active-controlled, crossover study in adults with a DSM-IV-TR diagnosis of ADHD. Participants received 4 weeks of treatment with MK-0249 (10 mg/day), osmotic-release oral system methylphenidate (OROS-MPH), and placebo.
-
Inclusion Criteria: Participants were adults aged 18 to 55 years with a diagnosis of ADHD.
-
Exclusion Criteria: Exclusion criteria included a history of psychosis, bipolar disorder, or other significant psychiatric or medical conditions.
-
Assessments: Safety and tolerability were monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.
Signaling Pathways and Mechanism of Action
This compound is a potent and selective antagonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine and dopamine in the brain, which is the proposed mechanism for its pro-cognitive effects.
The downstream signaling cascade of H3 receptor activation typically involves the Gαi/o subunit of the G-protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Antagonism of this receptor by this compound would therefore lead to an increase in adenylyl cyclase activity and cAMP levels.
Caption: this compound antagonizes the inhibitory H3 receptor, leading to increased histamine release.
Experimental Workflow
The typical workflow for a clinical trial evaluating the side effect profile of a new drug like this compound involves several key stages:
Caption: The workflow for clinical development and safety assessment of a new drug.
References
- 1. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H3 antagonist this compound is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H3 antagonist this compound is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Trial of the Efficacy and Safety of the H3 Antagonist this compound in Cognitive Impairment Associated With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
